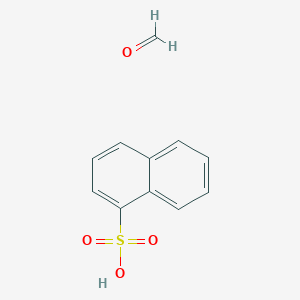
Napthalene sulfonic acid formaldehyde
Übersicht
Beschreibung
Napthalene sulfonic acid formaldehyde is a useful research compound. Its molecular formula is C11H10O4S and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Construction Industry
Naphthalene sulfonic acid formaldehyde is primarily used as a superplasticizer in concrete formulations. Its applications include:
- Water Reduction : It effectively reduces the water-cement ratio without compromising workability, leading to higher strength concrete.
- Durability Enhancement : The compound improves the density and durability of concrete, making it ideal for construction projects requiring long-lasting materials, such as bridges and high-rise buildings.
| Application | Benefits |
|---|---|
| Superplasticizer | Reduces water content while maintaining workability |
| Durability | Enhances strength and reduces cracking risk |
Textile Industry
In textile processing, naphthalene sulfonic acid formaldehyde serves as a dye dispersant . Its roles include:
- Improving Dye Uptake : It facilitates even dye distribution on fabrics, ensuring vibrant colors.
- Stabilizing Dye Solutions : The compound prevents dye precipitation during storage and application.
Pharmaceutical Applications
Naphthalene sulfonic acid formaldehyde is also utilized in pharmaceuticals:
- Drug Formulation : It acts as a stabilizer and dispersant for active pharmaceutical ingredients, enhancing bioavailability.
- Oral Hygiene Products : Its derivatives are effective in reducing dental plaque formation due to their ability to impart a negative charge to surfaces, repelling plaque-forming bacteria .
Concrete Performance Enhancement
A study demonstrated that incorporating naphthalene sulfonic acid formaldehyde into concrete mixtures resulted in a 20% increase in compressive strength compared to control samples without the additive. This improvement was attributed to reduced porosity and enhanced particle packing within the concrete matrix.
Textile Dyeing Efficiency
Research indicated that textiles treated with naphthalene sulfonic acid formaldehyde showed a 30% improvement in dye uptake efficiency compared to untreated fabrics. This efficiency leads to reduced dye consumption and lower environmental impact from dye effluents.
Environmental Considerations
While naphthalene sulfonic acid formaldehyde has numerous benefits, its production and application must be managed carefully due to potential environmental impacts associated with unreacted formaldehyde. Advances in synthesis methods aim to minimize these residues, ensuring safer applications across industries .
Eigenschaften
CAS-Nummer |
577773-56-9 |
|---|---|
Molekularformel |
C11H10O4S |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
formaldehyde;naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H8O3S.CH2O/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;1-2/h1-7H,(H,11,12,13);1H2 |
InChI-Schlüssel |
NVVZQXQBYZPMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













